
4-Methoxycarbonylphenylboronic acid
Overview
Description
4-Methoxycarbonylphenylboronic acid (CAS No. 99768-12-4) is a boronic acid derivative with a methoxycarbonyl (-COOCH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁BO₄, and it is widely utilized in Suzuki-Miyaura cross-coupling reactions, metal-organic framework (MOF) synthesis, and functional material design . The electron-withdrawing nature of the methoxycarbonyl group enhances its reactivity in coupling reactions while also influencing steric and electronic interactions in supramolecular assemblies . It is commercially available with high purity (>98%) and is frequently employed in pharmaceutical and materials research due to its versatility in forming carbon-carbon bonds .
Preparation Methods
Multi-Step Synthesis via Sequential Borylation and Functionalization
The most academically documented route to 4-methoxycarbonylphenylboronic acid involves a multi-step sequence starting from substituted toluene derivatives. This method, detailed in Journal of Chemical Research (2014), proceeds through borylation, oxidation, nitration, esterification, and hydrogenation .
Borylation of p-Bromotoluene
The synthesis begins with the conversion of p-bromotoluene (13 ) to p-tolylboronic acid (14 ) via a Grignard reaction. Magnesium turnings react with p-bromotoluene in tetrahydrofuran (THF) to generate p-tolylmagnesium bromide, which is subsequently treated with trimethyl borate. Critical to this step is the exclusion of methanol, as residual alcohol diminishes yield by quenching the Grignard reagent. Purification via sulfuric acid washing yields p-tolylboronic acid in 76% yield .
Oxidation to Carboxylic Acid
Potassium permanganate in alkaline medium oxidizes the methyl group of 14 to a carboxylic acid, yielding 4-carboxyphenylboronic acid (15 ) in 70% yield. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to prevent over-oxidation or decarboxylation .
Nitration and Esterification
Nitration of 15 using concentrated nitric and sulfuric acids introduces a nitro group at the ortho position, forming 2-nitro-4-carboxyphenylboronic acid (16 ) in 75% yield. Subsequent esterification with methanol and thionyl chloride converts the carboxylic acid to a methyl ester, producing 4-(methoxycarbonyl)-2-nitrophenylboronic acid (17 ) in 80% yield .
Hydrogenation to Amine and Final Product
Catalytic hydrogenation of 17 over palladium on carbon (Pd/C) under 1 atm H₂ reduces the nitro group to an amine, yielding 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride. Acidic workup liberates the free boronic acid, achieving a final yield of 68% for this step .
Table 1: Summary of Multi-Step Synthesis
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Borylation | Mg, THF, B(OMe)₃ | 76 |
2 | Oxidation | KMnO₄, NaOH | 70 |
3 | Nitration | HNO₃/H₂SO₄ | 75 |
4 | Esterification | SOCl₂, MeOH | 80 |
5 | Hydrogenation | Pd/C, H₂ (1 atm) | 68 |
This pathway, while robust, suffers from cumulative yield losses (total ≈21.5%), necessitating optimization for industrial adoption .
Direct Esterification of Phenylboronic Acid
Industrial protocols often favor direct esterification of preformed phenylboronic acids, as outlined by suppliers such as Bloomtechz . This method prioritizes simplicity and scalability.
Synthesis of Phenylboronic Acid
Phenylboronic acid is synthesized via Friedel-Crafts borylation using benzene and boron trichloride (BCl₃) or tribromide (BBr₃) under inert conditions. The reaction proceeds at elevated temperatures (80–100°C), yielding phenylboronic acid after methanol dissolution and filtration .
Esterification with Methanol
The phenylboronic acid is dissolved in methanol with catalytic sulfuric acid, heated under reflux to form this compound. Excess methanol drives the equilibrium toward ester formation, achieving yields of 85–90% after recrystallization .
Advantages :
-
Avoids hazardous intermediates (e.g., nitro compounds).
-
Single-step reaction reduces purification complexity.
Limitations :
-
Requires high-purity phenylboronic acid.
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Competing side reactions (e.g., transesterification) may occur.
Suzuki-Miyaura Coupling Approach
Transition metal-catalyzed cross-coupling offers an alternative route, leveraging aryl halides and boronic esters. A representative protocol involves 4-bromobenzoic acid methyl ester and bis(pinacolato)diboron .
Reaction Mechanism
In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), the aryl bromide undergoes coupling with the diboron reagent. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, yielding the boronic ester intermediate.
Hydrolysis to Boronic Acid
The boronic ester is hydrolyzed under acidic conditions (HCl, H₂O) to afford this compound in 90% yield .
Table 2: Comparison of Synthetic Methods
Method | Steps | Total Yield (%) | Cost | Scalability |
---|---|---|---|---|
Multi-Step Synthesis | 5 | 21.5 | High | Low |
Direct Esterification | 2 | 85 | Low | High |
Suzuki Coupling | 2 | 90 | Medium | High |
Critical Analysis of Methodologies
Multi-Step Synthesis
While academically rigorous, this method’s low cumulative yield and use of corrosive reagents (e.g., H₂SO₄, SOCl₂) limit industrial viability. However, it remains valuable for introducing functional groups inaccessible via other routes .
Direct Esterification
This cost-effective method is ideal for large-scale production but requires stringent control over phenylboronic acid purity. Residual boronates or unreacted benzene may complicate downstream applications .
Suzuki-Miyaura Coupling
The coupling approach offers superior yields and mild conditions but depends on expensive palladium catalysts. Ligand selection (e.g., SPhos, XPhos) further influences efficiency and cost .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-Methoxycarbonylphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound can react with various aryl halides to produce biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in synthetic organic chemistry.
Reaction | Aryl Halide | Yield (%) | Conditions |
---|---|---|---|
1 | Bromobenzene | 85 | Pd catalyst, K2CO3 |
2 | Iodobenzene | 90 | Pd catalyst, NaOH |
Electrochemical Sensing
Detection of Hydrogen Peroxide
This compound has been developed as a novel electrochemical redox probe for detecting hydrogen peroxide in live cells. This application is particularly crucial for monitoring cellular processes related to oxidative stress and various pathological conditions.
Mechanism of Action
The compound acts as a latent electrochemical reporter that undergoes transformation upon interaction with hydrogen peroxide, leading to the release of an electroactive species. This mechanism allows for sensitive detection at trace levels.
Materials Science
Chemical Vapor Deposition (CVD) of Graphene
In materials science, this compound is utilized in the chemical vapor deposition process for synthesizing doped graphene. By incorporating this compound during graphene growth, researchers can achieve specific doping that enhances the material's electrical properties.
Benefits of Doped Graphene
Doped graphene exhibits improved conductivity and enhanced performance in electronic applications. This makes it a promising candidate for use in advanced electronic devices and sensors.
Biomedical Applications
Drug Development
The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make this compound valuable in drug development. It serves as a precursor for synthesizing boron-containing pharmaceuticals that target various diseases.
Antimicrobial Activity Studies
Research has indicated potential antimicrobial properties associated with derivatives of this compound. These compounds have shown activity against several pathogens, suggesting their applicability in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylphenylboronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium and nickel . These complexes facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of boronate esters .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position and Reactivity
- 3-Methoxycarbonylbenzeneboronic Acid : The meta-substituted analog exhibits faster reaction kinetics in Suzuki couplings compared to the para-substituted 4-methoxycarbonylphenylboronic acid. This is attributed to reduced steric hindrance and favorable electronic effects in the meta position, which enhance transmetalation efficiency .
- 4-Methoxyphenylboronic Acid : Lacking the carbonyl group, this compound has a weaker electron-withdrawing effect, leading to slower reaction rates in cross-couplings requiring electron-deficient aryl partners .
Functional Group Variations
- 4-Benzyloxy-2-methylphenylboronic Acid : The benzyloxy and methyl groups alter solubility and electronic properties, making this compound more suited for hydrophobic environments in organic synthesis .
Reaction Performance
Suzuki-Miyaura Coupling
Catalyst-Free Arylation
- This compound achieved 91% yield in the catalyst-free arylation of sulfonamides under visible light, outperforming boronic acids with unprotected amine groups (e.g., 65% yield for glibenclamide-derived substrates) .
Solubility and Stability
- Solubility : this compound is soluble in polar aprotic solvents (e.g., THF, DMF) but less so in water. In contrast, 4-methoxyphenylboronic acid shows moderate aqueous solubility under basic conditions .
- Stability : The electron-withdrawing methoxycarbonyl group enhances stability against protodeboronation compared to electron-donating analogs like 4-methoxyphenylboronic acid .
Biological Activity
4-Methoxycarbonylphenylboronic acid (4-MCB) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of 4-MCB, including its synthesis, mechanisms of action, and potential therapeutic applications.
4-MCB is characterized by its boronic acid functional group, which enables it to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. The methoxycarbonyl group enhances its solubility and reactivity in organic reactions.
Synthesis and Reactivity
4-MCB is primarily synthesized through various coupling reactions, including Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. It has been used as a reagent in several organic transformations, such as:
- Pd(II)-catalyzed oxidative Heck reaction
- Copper-mediated ligandless aerobic fluoroalkylation
- Nitration reactions .
The biological activity of 4-MCB can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit certain enzymes and proteins involved in critical cellular processes.
- Inhibition of NAAA Activity : 4-MCB has been linked to the synthesis of compounds that inhibit the intracellular enzyme N-acylamide hydrolase (NAAA), which plays a role in pain signaling pathways. This inhibition may have implications for pain management therapies .
- Targeting ALK2 : In research focused on developing inhibitors for Activin receptor-like kinase 2 (ALK2), 4-MCB derivatives exhibited potent inhibitory effects. These compounds were evaluated through various in vitro assays, demonstrating their potential as therapeutic agents against conditions like fibrodysplasia ossificans progressiva (FOP) .
- Protein Labeling : In protein labeling strategies, 4-MCB was utilized effectively to modify protein-bound alkenes, showcasing its utility in biochemical research .
Case Studies
Several studies have highlighted the efficacy of 4-MCB and its derivatives:
- Study on ALK2 Inhibition : A study demonstrated that modifications to the methoxy group in derivatives like M4K2009 maintained potency against both wild-type and mutant ALK2, suggesting that structural variations can significantly impact biological activity .
- Insulin Interaction Studies : Computational models have indicated that boronic acids, including 4-MCB, interact with insulin, suggesting potential applications in diabetes management through modulation of insulin signaling pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
M4K2009 | ALK2 | 5 | Maintains potency against mutants |
M4K2149 | ALK2 | >50 | Reduced hERG affinity |
4-MCB | NAAA | Not specified | Used in synthesis of potent inhibitors |
Q & A
Basic Research Questions
Q. What safety protocols and storage conditions are critical for handling 4-Methoxycarbonylphenylboronic acid in laboratory settings?
- Methodological Answer :
- Safety : Use OSHA/EN-compliant PPE (chemical-resistant gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in sealed containers at <4°C in a dry, ventilated area. Incompatible with oxidizers, acids, and bases .
- Spill Management : Use inert absorbents (e.g., sand) and avoid dust generation. Decontaminate with water and detergent .
Q. What are the standard synthetic routes for this compound, and how are yields optimized?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Aryl halides react with boronic acids under Pd catalysis. For example, visible light-mediated reactions (50 W blue LED, 40°C, CsF in 1,4-dioxane) achieve 91% yield for arylations .
- Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor by TLC or HPLC .
Advanced Research Questions
Q. How does this compound perform in catalyst-free visible light-mediated reactions?
- Methodological Answer :
-
Reaction Design : Combine with sulfonamides (0.4 mmol), CsF (0.5 mmol), and 1,4-dioxane (2 mL) under 50 W blue LED for 12 hours. Maintain 40°C for optimal photon efficiency .
-
Mechanistic Insight : The boronic acid facilitates C–C bond formation via radical intermediates. The methoxycarbonyl group stabilizes intermediates, reducing side reactions .
Reaction Parameter Optimal Condition Yield Light Source 50 W blue LED 91% Temperature 40°C 91% Solvent 1,4-dioxane 91%
Q. What strategies mitigate decomposition of this compound in acidic or oxidative environments?
- Methodological Answer :
- Stability Analysis : Avoid pH extremes (incompatible with acids/bases). Use buffered conditions (pH 6–8) for aqueous reactions .
- Additive Screening : Include radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress unwanted side reactions .
- Thermal Control : Maintain reaction temps <60°C to prevent boroxine formation .
Q. How is this compound applied in synthesizing metal-organic frameworks (MOFs)?
- Methodological Answer :
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MOF Synthesis : React with ZrCl₄ and NH₂-BDC in DMF at 120°C for 24 hours. The boronic acid acts as a co-linker, enhancing porosity and stability .
-
Post-Synthetic Modification : Functionalize MOFs via Suzuki coupling to introduce fluorophores or catalytic sites .
MOF Component Role of Boronic Acid Application ZrCl₄ + NH₂-BDC Co-linker for structural tuning Gas storage, catalysis Tetraphenylethene cores Cross-coupling partner Luminescent sensors
Q. Data Contradiction Analysis
Q. Why do reported yields for Suzuki-Miyaura couplings vary despite similar reaction conditions?
- Methodological Answer :
- Purity Factors : Impurities (e.g., anhydride byproducts) in commercial batches reduce reactivity. Purify via column chromatography before use .
- Oxygen Sensitivity : Trace O₂ inhibits Pd catalysts. Use degassed solvents and inert atmospheres .
- Substrate Steric Effects : Bulky aryl halides lower yields. Optimize by screening Pd ligands (e.g., SPhos) .
Q. Analytical Characterization
Q. What analytical techniques validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR : Confirm purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H NMR (methoxycarbonyl peak at δ 3.9 ppm) .
- MS : ESI-MS (m/z 179.96 [M-H]⁻) verifies molecular weight .
- XRD : Crystallinity analysis detects anhydride contaminants (>5% distorts diffraction patterns) .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFUXRTRESBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370259 | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-12-4 | |
Record name | 4-(Methoxycarbonyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-borono-, 1-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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